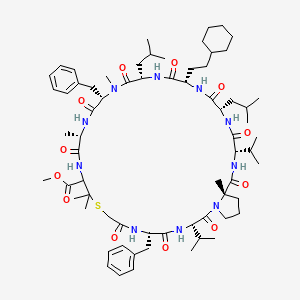
HIV-1 protease-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HIV-1 protease-IN-7 is a potent inhibitor of the human immunodeficiency virus type 1 protease enzyme. This enzyme is crucial for the maturation and replication of the virus, making it a significant target for antiretroviral therapy. This compound is designed to bind to the active site of the protease, preventing it from cleaving the viral polyprotein precursors into functional proteins, thereby inhibiting the production of infectious viral particles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 protease-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is to use phenols or polyphenols as P2 ligands and sulfonamide analogs as P2’ ligands . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger volumes. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control.
Analyse Des Réactions Chimiques
Types of Reactions
HIV-1 protease-IN-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
HIV-1 protease-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of protease inhibition and to develop new synthetic methodologies.
Biology: Employed in studies to understand the role of HIV-1 protease in viral replication and to investigate the effects of protease inhibition on viral life cycle.
Medicine: Utilized in the development of antiretroviral therapies for the treatment of HIV/AIDS. It serves as a lead compound for designing new protease inhibitors with improved efficacy and resistance profiles.
Industry: Applied in the production of diagnostic tools and assays for detecting HIV-1 protease activity and for screening potential inhibitors
Mécanisme D'action
HIV-1 protease-IN-7 exerts its effects by binding to the active site of the HIV-1 protease enzyme. This binding prevents the enzyme from cleaving the viral polyprotein precursors into functional proteins, which are essential for the assembly and maturation of infectious viral particles. The inhibition of protease activity leads to the production of non-infectious viral particles, thereby reducing the viral load in infected individuals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Darunavir: Another potent HIV-1 protease inhibitor with a similar mechanism of action.
Ritonavir: Used as a booster to enhance the efficacy of other protease inhibitors.
Saquinavir: One of the first protease inhibitors developed for HIV treatment.
Uniqueness of HIV-1 protease-IN-7
This compound is unique in its structural features and binding affinity to the protease enzyme. It has been designed to overcome resistance mutations that often arise with other protease inhibitors. Its high potency and favorable pharmacokinetic properties make it a valuable addition to the arsenal of antiretroviral drugs .
Propriétés
Formule moléculaire |
C68H104N10O12S |
|---|---|
Poids moléculaire |
1285.7 g/mol |
Nom IUPAC |
methyl (3S,6S,15S,18S,21S,24S,27S,30S,33S)-6,18-dibenzyl-24-(2-cyclohexylethyl)-11,11,15,19,33-pentamethyl-21,27-bis(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32-decaoxo-3,30-di(propan-2-yl)-10-thia-1,4,7,13,16,19,22,25,28,31-decazabicyclo[31.3.0]hexatriacontane-12-carboxylate |
InChI |
InChI=1S/C68H104N10O12S/c1-40(2)35-49-59(82)71-48(32-31-45-25-18-15-19-26-45)58(81)73-51(36-41(3)4)63(86)77(13)52(38-47-29-22-17-23-30-47)61(84)69-44(9)57(80)76-56(65(88)90-14)67(10,11)91-39-53(79)70-50(37-46-27-20-16-21-28-46)60(83)74-55(43(7)8)64(87)78-34-24-33-68(78,12)66(89)75-54(42(5)6)62(85)72-49/h16-17,20-23,27-30,40-45,48-52,54-56H,15,18-19,24-26,31-39H2,1-14H3,(H,69,84)(H,70,79)(H,71,82)(H,72,85)(H,73,81)(H,74,83)(H,75,89)(H,76,80)/t44-,48-,49-,50-,51-,52-,54-,55-,56?,68-/m0/s1 |
Clé InChI |
QJPMQRMWDWCLRB-NRZNWIIJSA-N |
SMILES isomérique |
C[C@H]1C(=O)NC(C(SCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@]2(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=CC=C3)C)CC(C)C)CCC4CCCCC4)CC(C)C)C(C)C)C)C(C)C)CC5=CC=CC=C5)(C)C)C(=O)OC |
SMILES canonique |
CC1C(=O)NC(C(SCC(=O)NC(C(=O)NC(C(=O)N2CCCC2(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)CC(C)C)CCC4CCCCC4)CC(C)C)C(C)C)C)C(C)C)CC5=CC=CC=C5)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-[7-[[5-fluoro-2-(trifluoromethyl)pyridin-4-yl]amino]-1,6-naphthyridin-2-yl]-1-(1-methylpiperidin-4-yl)ethanol](/img/structure/B12409398.png)

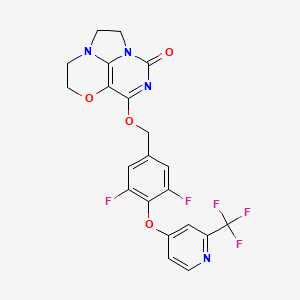
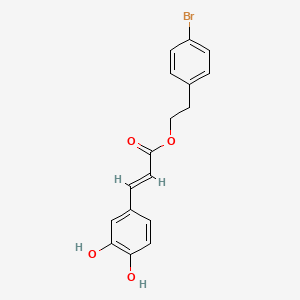
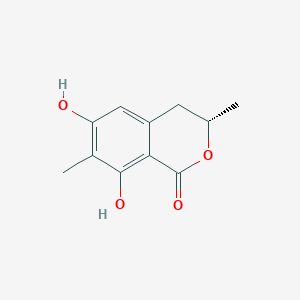
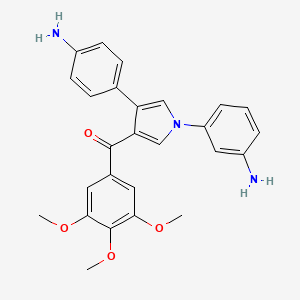
![2-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409436.png)
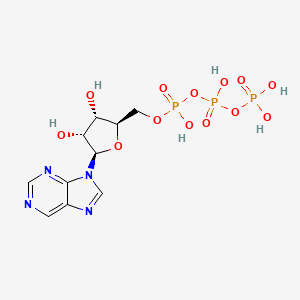

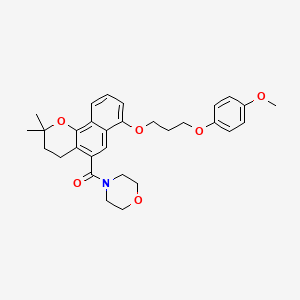
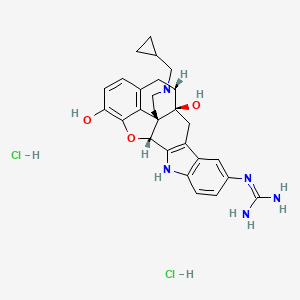
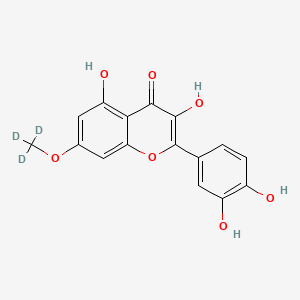
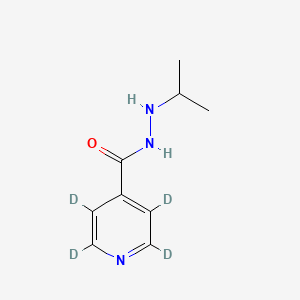
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12409476.png)
